2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
The compound 2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a tetrahydroquinoline derivative featuring a pyridazine ring substituted with a phenyl group and a sulfanyl linker. Tetrahydroquinoline derivatives are known for diverse pharmacological activities, including antimalarial and anticancer properties . The sulfanyl group (-S-) may improve solubility or serve as a hydrogen-bond acceptor, influencing molecular recognition.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c25-21(24-14-6-10-17-9-4-5-11-19(17)24)15-26-20-13-12-18(22-23-20)16-7-2-1-3-8-16/h1-5,7-9,11-13H,6,10,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKJFQNORPKMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common route includes the formation of the phenylpyridazinyl moiety followed by its attachment to the tetrahydroquinolinyl group through a sulfanyl linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydroquinoline Backbone
a. 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one
- Structural Differences :
- Replaces the pyridazine-sulfanyl group with a phenyl-oxazole moiety.
- The oxazole ring (five-membered, one oxygen, one nitrogen) introduces distinct electronic and steric effects compared to pyridazine.
- Torsion angles between the oxazole and phenyl groups (47.0°–56.4°) suggest conformational rigidity .
- Crystallography :
b. 2-({9-Methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Structural Differences: Substitutes pyridazine with a chromeno-pyrimidine fused ring system. Increased molecular weight (479.59 vs. ~480–500 for other analogues) due to the chromene group .
- Functional Implications :
- The fused chromene-pyrimidine system may enhance π-π stacking interactions in biological systems.
c. 2-(4-Aminophenyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Structural Differences: Lacks the sulfanyl-pyridazine group, featuring a simpler 4-aminophenyl substituent. Reduced molecular weight (C₁₇H₁₈N₂O, 266.34 g/mol) suggests higher solubility .
- Electronic Effects: The amino group (-NH₂) provides strong hydrogen-bond donor capacity, contrasting with the sulfanyl group’s acceptor role.
Comparative Analysis of Key Parameters
¹Estimated based on IUPAC name.
Pharmacological Implications
- Pyridazine vs. Oxazole : Pyridazine’s dual nitrogen atoms may enhance binding to metalloenzymes (e.g., kinases) compared to oxazole’s single nitrogen .
- Sulfanyl Group: The -S- linker in the target compound and chromeno-pyrimidine derivative could improve membrane permeability relative to polar groups like -NH₂ .
- Tetrahydroquinoline Core: Common to all compounds, this scaffold is associated with CNS activity and antimicrobial effects, though substituents dictate target specificity .
Biological Activity
The compound 2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a novel organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a phenylpyridazinyl group and a tetrahydroquinolinyl group connected via a sulfanyl linkage. The structural formula can be represented as follows:
This unique arrangement contributes to its distinct biological properties.
The biological activity of this compound is believed to involve interactions with various molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, impacting processes such as metabolism and signal transduction.
- Receptor Modulation : It may bind to certain receptors, altering their activity and affecting downstream signaling pathways.
Understanding these mechanisms is crucial for elucidating the compound's therapeutic potential.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines, including MDA-MB231 (breast cancer) and PC-3 (prostate cancer). Results indicated significant cytotoxic effects with IC50 values demonstrating its potency in inhibiting cell growth (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[...] | MDA-MB231 | 25 |
| 2-[...] | PC-3 | 28 |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies.
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations suggest that the compound may exhibit antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, although further research is needed to elucidate its spectrum of activity and mechanism.
Case Studies
Several case studies have focused on the synthesis and evaluation of derivatives related to this compound:
- Synthesis and Evaluation : A study synthesized several analogs and evaluated their biological activities using MTS assays. The results indicated that modifications in the phenylpyridazinyl moiety significantly influenced the anticancer efficacy.
- Structure–Activity Relationship (SAR) : Research into SAR revealed that specific substitutions at certain positions enhanced biological activity, providing insights into optimizing the compound for better therapeutic outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
